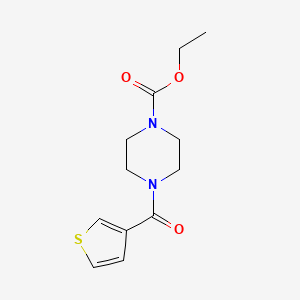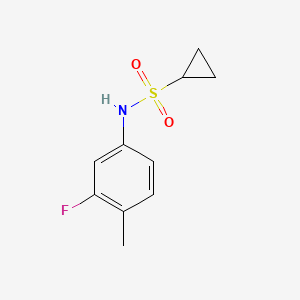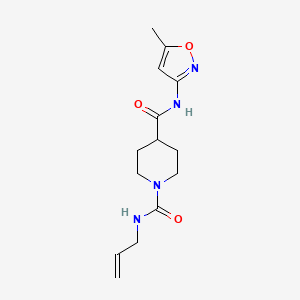![molecular formula C12H16N2O2 B6586407 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea CAS No. 1251578-80-9](/img/structure/B6586407.png)
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Hydroxymethyl)cyclopropyl)methyl-1-phenylurea (HMCP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. HMCP has been identified as a potential inhibitor of enzymes, a potential antioxidant, and a possible therapeutic agent for treating certain types of cancer and other diseases.
Scientific Research Applications
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea has been studied for its potential applications in a variety of scientific research fields, including enzyme inhibition, antioxidant activity, and cancer treatment. This compound has been identified as a potential inhibitor of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of certain types of cancer, such as lung and breast cancer.
Mechanism of Action
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of certain types of cancer, such as lung and breast cancer.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In terms of enzyme inhibition, this compound has been found to inhibit the activity of cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of certain types of cancer, such as lung and breast cancer.
Advantages and Limitations for Lab Experiments
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea has a number of advantages and limitations for lab experiments. One advantage of this compound is its stability, which allows for its use in a variety of laboratory experiments. Additionally, this compound is relatively easy to synthesize, which makes it a useful compound for laboratory research. However, this compound is not as soluble as some other compounds, which can make it difficult to use in certain experiments. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.
Future Directions
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea has a number of potential future directions. One potential future direction is the development of new methods for synthesizing this compound, which could make it easier to obtain and use in laboratory experiments. Additionally, further research into the biochemical and physiological effects of this compound could lead to potential new therapeutic applications. Additionally, further research into the mechanism of action of this compound could lead to potential new therapeutic applications. Additionally, further research into the potential uses of this compound as an antioxidant could lead to potential new therapeutic applications. Finally, further research into the potential applications of this compound in cancer treatment could lead to potential new therapeutic applications.
Synthesis Methods
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea can be synthesized using a variety of chemical reactions, including the Grignard reaction, the Williamson ether synthesis, and the Stille coupling reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide, which then reacts with an aldehyde or ketone to form the desired product. The Williamson ether synthesis involves the reaction of an alkoxide, an alcohol, and a halide to form an ether. The Stille coupling reaction is a palladium-catalyzed coupling reaction between an organometallic reagent and an organic halide.
properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDFYYQDSHNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)


![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)
![1-(3,4-dichlorophenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586415.png)